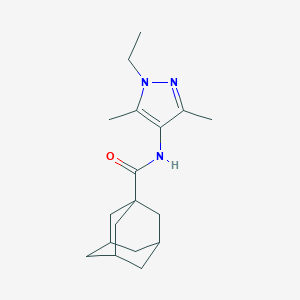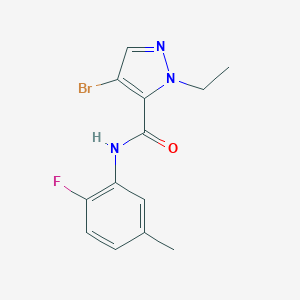![molecular formula C26H29N5O2S B280256 N'-(4-methylphenyl)-N-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B280256.png)
N'-(4-methylphenyl)-N-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-N-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thiourea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of N-(4-methylphenyl)-N-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in the development and progression of diseases. It has also been shown to modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-N-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response. This compound has also been shown to exhibit antiviral activity against HIV and other viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methylphenyl)-N-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea has several advantages for lab experiments. It is relatively easy to synthesize, and its potential therapeutic applications make it a promising compound for further research. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, and its potential side effects and toxicity need to be further studied.
Direcciones Futuras
There are several future directions for the research on N-(4-methylphenyl)-N-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea. One direction is to further study its mechanism of action and identify the specific enzymes and signaling pathways that it inhibits. Another direction is to study its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to determine its potential side effects and toxicity. Finally, more research is needed to determine its potential use in clinical trials for the treatment of cancer, HIV, and other diseases.
Métodos De Síntesis
The synthesis of N-(4-methylphenyl)-N-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea has been achieved using various methods. One of the most commonly used methods is the reaction of 4-methylbenzenesulfonyl chloride with 1-(3-methylphenyl)-2,5-dioxopyrrolidine, followed by the reaction with N-(1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine and thiourea. Other methods include the reaction of 1-(3-methylphenyl)-2,5-dioxopyrrolidine with 4-methylbenzoyl chloride, followed by the reaction with N-(1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine and thiourea.
Aplicaciones Científicas De Investigación
N-(4-methylphenyl)-N-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea has been studied extensively for its potential therapeutic applications. It has been shown to exhibit significant anti-inflammatory, antitumor, and antiviral activities. This compound has also been studied for its potential use in the treatment of various diseases, including cancer, HIV, and Alzheimer's disease.
Propiedades
Fórmula molecular |
C26H29N5O2S |
|---|---|
Peso molecular |
475.6 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)-1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-1-[(1,3,5-trimethylpyrazol-4-yl)methyl]thiourea |
InChI |
InChI=1S/C26H29N5O2S/c1-16-9-11-20(12-10-16)27-26(34)30(15-22-18(3)28-29(5)19(22)4)23-14-24(32)31(25(23)33)21-8-6-7-17(2)13-21/h6-13,23H,14-15H2,1-5H3,(H,27,34) |
Clave InChI |
ZCRDDEPTRXWGSW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=S)N(CC2=C(N(N=C2C)C)C)C3CC(=O)N(C3=O)C4=CC=CC(=C4)C |
SMILES canónico |
CC1=CC=C(C=C1)NC(=S)N(CC2=C(N(N=C2C)C)C)C3CC(=O)N(C3=O)C4=CC=CC(=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1,3-benzodioxol-5-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280173.png)
![[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-difluorophenyl)methanone](/img/structure/B280175.png)
![1-(1-adamantyl)-4-nitro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B280176.png)

![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide](/img/structure/B280180.png)
![4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280182.png)
![dimethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate](/img/structure/B280183.png)

![propyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280189.png)
![7-(difluoromethyl)-5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280191.png)
![isopropyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280194.png)
![6-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280195.png)
![1-(4-butoxyphenyl)-3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-2,5-pyrrolidinedione](/img/structure/B280196.png)
![3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B280197.png)